

A Comparative Guide to the Kinetic Studies of Alcohol Oxidation by Dichromic Acid

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Compound of Interest

Compound Name: *Dichromic acid*

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The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products. Among the various oxidizing agents, **dichromic acid**, typically generated in situ from potassium dichromate ($K_2Cr_2O_7$) and a strong acid like sulfuric acid, has been a subject of extensive kinetic and mechanistic investigation. This guide provides an objective comparison of the kinetic parameters of alcohol oxidation by **dichromic acid**, supported by experimental data and detailed methodologies.

Reaction Mechanism and Kinetics

The oxidation of alcohols by **dichromic acid** is a complex process. The generally accepted mechanism, first proposed by Westheimer, involves the rapid and reversible formation of a chromate ester intermediate.^{[1][2]} The subsequent decomposition of this ester is the rate-determining step, involving the cleavage of a C-H bond on the alcohol's α -carbon.^{[1][2]}

Primary alcohols are initially oxidized to aldehydes, which can be further oxidized to carboxylic acids if an excess of the oxidizing agent is present and the aldehyde is not immediately removed from the reaction mixture.^{[3][4]} Secondary alcohols are oxidized to ketones, which are generally resistant to further oxidation under these conditions.^{[1][5]} Tertiary alcohols, lacking a hydrogen atom on the α -carbon, are not oxidized by this reagent.^{[4][6]}

The reaction rate is influenced by the structure of the alcohol, the acidity of the medium, and the solvent composition. The reaction is typically first order with respect to both the alcohol and the chromic acid.^[7]

Comparative Kinetic Data

The following table summarizes representative kinetic data for the oxidation of various alcohols by **dichromic acid** under acidic conditions. The data highlights the differences in reaction rates based on the alcohol's structure.

Alcohol	Type	Relative Rate Constant (k _{rel})	Activation Energy (E _a) (kJ/mol)	Reference
Methanol	Primary	1.0	54.8	[8]
Ethanol	Primary	2.1	52.3	[8]
1-Propanol	Primary	2.5	50.2	[8]
2-Propanol (Isopropanol)	Secondary	6.7	46.0	[2][8]
Isoamyl alcohol	Primary	-	45.72	

Note: The relative rate constants are normalized to methanol for comparison purposes. Actual rate constants can vary significantly depending on the specific reaction conditions (temperature, acid concentration, solvent). The general order of reactivity is secondary alcohols > primary alcohols.^[8]

Experimental Protocols

A typical kinetic study of alcohol oxidation by **dichromic acid** involves monitoring the disappearance of the Cr(VI) species (orange-yellow) or the appearance of the Cr(III) product (green) over time using UV-Vis spectrophotometry.^{[1][8]}

Materials:

- Potassium dichromate (K₂Cr₂O₇)

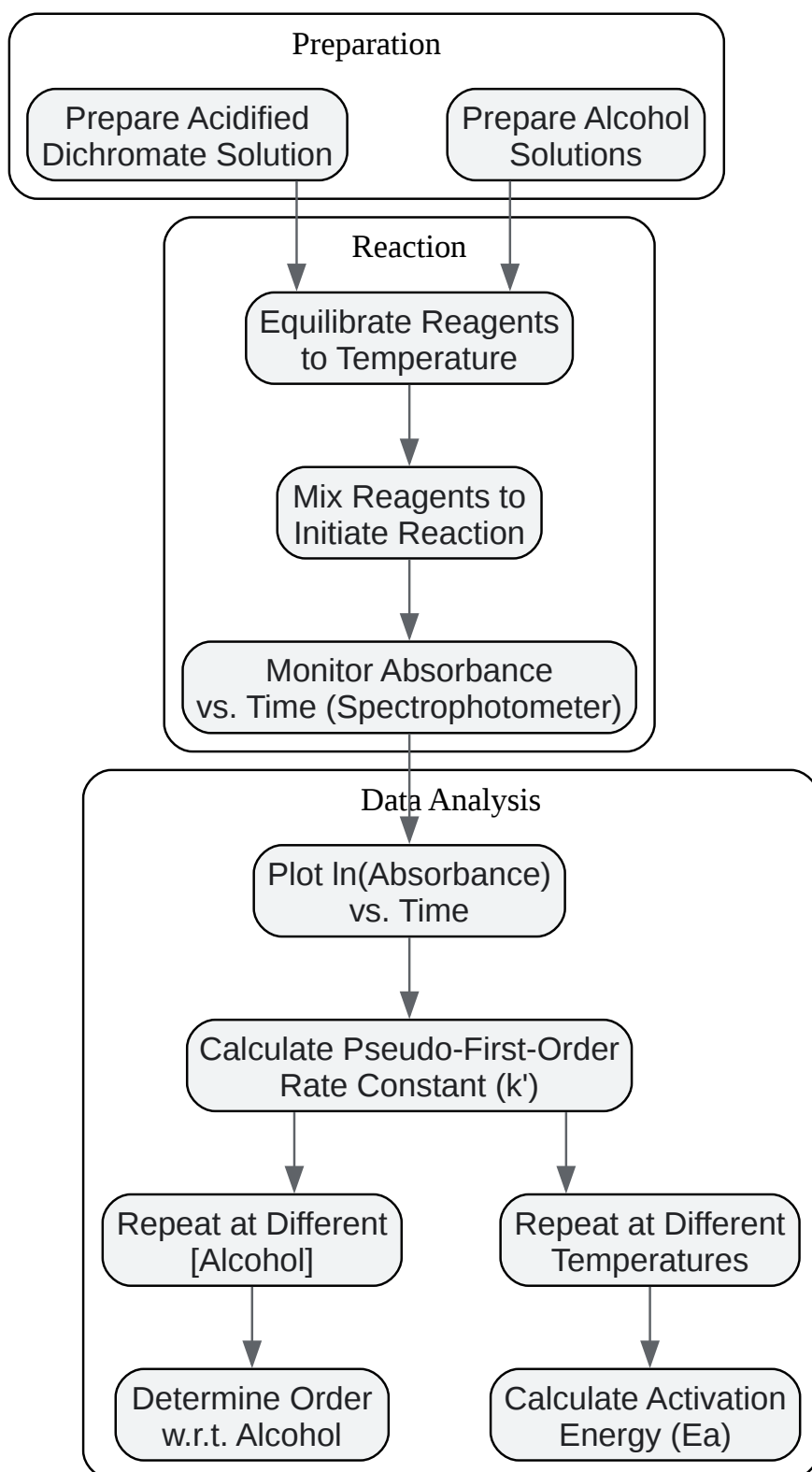
- Sulfuric acid (H_2SO_4) or Perchloric acid (HClO_4)
- The alcohol to be studied (e.g., ethanol, isopropanol)
- Solvent (e.g., water, aqueous acetone, or aqueous acetic acid)[9]
- UV-Vis Spectrophotometer
- Thermostated water bath
- Volumetric flasks, pipettes, and cuvettes

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of potassium dichromate in the chosen acidic solvent.
 - Prepare solutions of the alcohol at various concentrations.
- Kinetic Run:
 - Equilibrate the reagent solutions and the reaction vessel to the desired temperature in a thermostated water bath.[1]
 - Initiate the reaction by mixing the dichromate solution with the alcohol solution. The concentration of the alcohol is typically kept in large excess to ensure pseudo-first-order kinetics with respect to the dichromate.[1][8]
 - Immediately transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.
 - Monitor the change in absorbance at a wavelength where the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) absorbs strongly, and the chromium(III) ion (Cr^{3+}) has minimal absorbance.[1] This is often in the range of 350-440 nm.[8]
 - Record the absorbance at regular time intervals until the reaction is substantially complete.

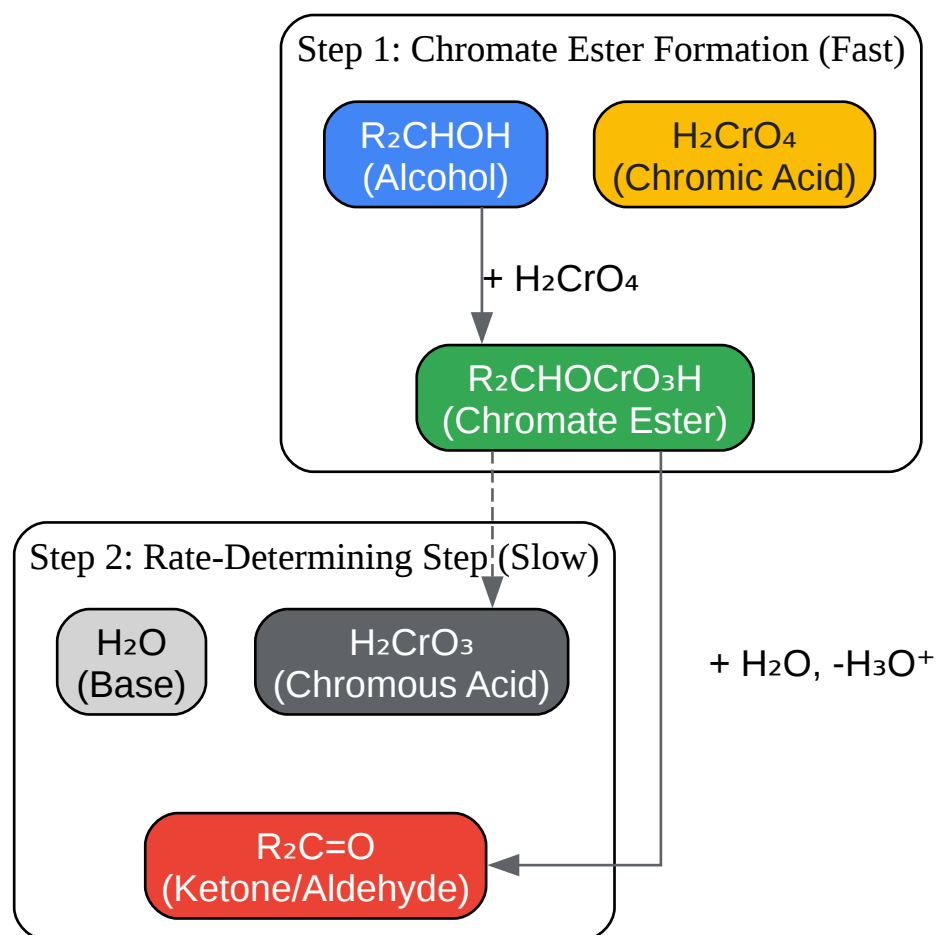
- Data Analysis:
 - For a pseudo-first-order reaction, a plot of $\ln(\text{Absorbance})$ versus time will yield a straight line.
 - The pseudo-first-order rate constant (k') is determined from the slope of this line (slope = $-k'$).
 - To determine the order of the reaction with respect to the alcohol, repeat the experiment with different initial concentrations of the alcohol while keeping the dichromate and acid concentrations constant. A plot of $\log(k')$ versus $\log([\text{Alcohol}])$ will give a straight line with a slope equal to the order of the reaction with respect to the alcohol.[\[10\]](#)
 - To determine the activation energy, conduct the experiment at several different temperatures and use the Arrhenius equation.[\[1\]](#)

Visualizations



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Caption: Experimental workflow for kinetic studies of alcohol oxidation.



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Caption: Generalized mechanism for the oxidation of an alcohol by chromic acid.

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